![molecular formula C24H23N3O3S3 B2514363 N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide CAS No. 613225-51-7](/img/structure/B2514363.png)
N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide" is a complex molecule that appears to be related to a class of compounds known for their biological activities. The structure suggests the presence of a benzothiazole moiety, a thiazolidinone core, and a hexanamide linkage, which are common in medicinal chemistry for their potential therapeutic effects.
Synthesis Analysis
The synthesis of related thiazolidinone derivatives has been reported in the literature. For instance, a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized using substituted aromatic sulfonyl chlorides and alkyl halides, characterized by various analytical techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . Although the exact synthesis of the compound is not detailed, similar synthetic routes could be employed, involving key steps such as the condensation of aldehydes with thiazolidinone precursors.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial for their biological activity. The presence of a nitro group on the thiazolidinone moiety and the substitution pattern on the aryl ring have been found to play a dominant role in the antiproliferative activity of these compounds . The molecular structure of the compound likely features similar critical substituents that could influence its biological activity.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions, including cyclocondensation, which is a common method for their synthesis. For example, innovative 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized by cyclocondensation of carbohydrazones with thioglycolic acid . The compound may also be amenable to similar reactions, which could be utilized for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. While specific data on the physical and chemical properties of the compound are not provided, related compounds have been characterized using spectral studies like IR, 1H NMR, 13C NMR, and Mass spectra, which provide insights into their structural features .
Case Studies
Case studies involving thiazolidinone derivatives often focus on their biological activities. For instance, the antiproliferative effects of synthesized thiazolidinone derivatives were tested against various human cancer cell lines, with some compounds showing potent activity . Additionally, other derivatives have been evaluated for their antimicrobial activity against a panel of pathogenic microorganisms . These studies highlight the potential therapeutic applications of thiazolidinone derivatives, which could extend to the compound given its structural similarities.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Research highlights the diverse synthetic methodologies and the unique chemical properties of benzothiazole derivatives, including the compound . The versatility of the benzothiazole and thiazolidinone moieties allows for the synthesis of compounds with significant biological and pharmacological activities. Studies have shown that these compounds exhibit a range of electrochemical and spectroscopic properties, making them valuable in the development of new materials and drugs. For instance, the review by Boča et al. (2011) discusses the chemistry and properties of benzothiazole compounds, emphasizing their structural diversity and potential applications in various fields, including material science and biology (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Applications
Benzothiazole derivatives are recognized for their broad spectrum of biological activities. Bhat and Belagali (2020) provide a comprehensive review of the medicinal chemistry of benzothiazole, detailing its applications in treating various diseases due to its anti-viral, anti-microbial, and anti-cancer properties. This highlights the compound's role as a key scaffold in drug discovery, contributing to the development of new therapeutic agents (Bhat & Belagali, 2020).
Drug Discovery and Development
The exploration of benzothiazole derivatives in drug discovery is a promising area of research. For example, the review by Kamal, Hussaini, and Malik (2015) discusses the therapeutic potential of benzothiazole derivatives, patented for their anticancer, antimicrobial, and anti-inflammatory activities. This underlines the ongoing efforts to harness these compounds' therapeutic benefits, paving the way for novel drug development (Kamal, Hussaini, & Malik, 2015).
Zukünftige Richtungen
The future directions for research on this compound could involve further studies to understand its synthesis, structure, reactivity, and potential applications . As it is intended for research use only, it could be studied in various scientific fields depending on its properties and potential uses.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3/c1-30-17-12-10-16(11-13-17)15-20-22(29)27(24(31)33-20)14-6-2-3-9-21(28)26-23-25-18-7-4-5-8-19(18)32-23/h4-5,7-8,10-13,15H,2-3,6,9,14H2,1H3,(H,25,26,28)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYPKSBGRPLKIC-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

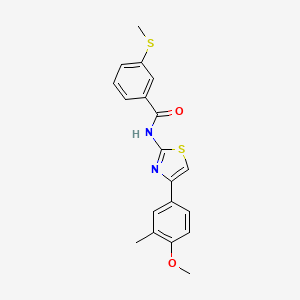
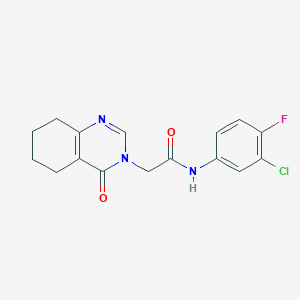
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2514284.png)
![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)
![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)
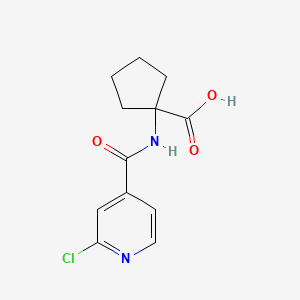
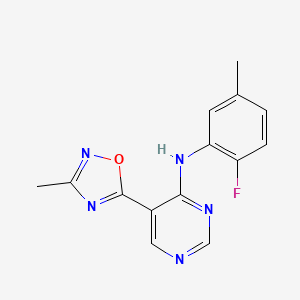
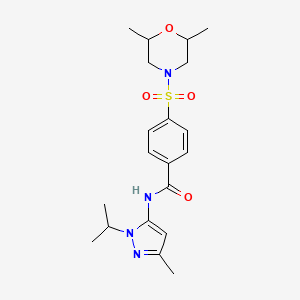
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)
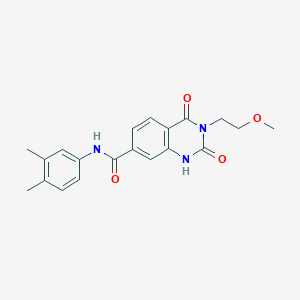
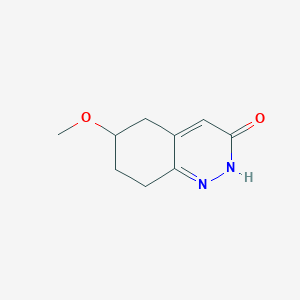
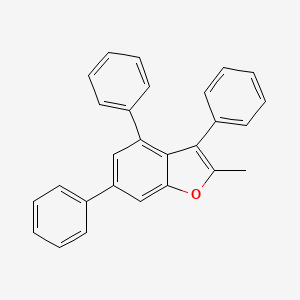
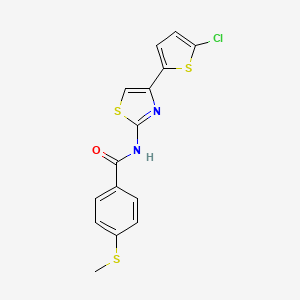
![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)